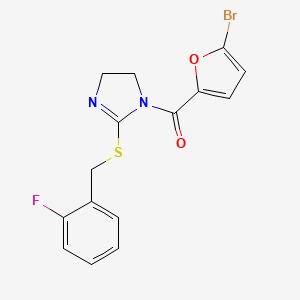

(5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound “(5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a heterocyclic organic molecule featuring a brominated furan ring, a fluorinated benzylthio group, and a dihydroimidazole moiety linked via a methanone bridge. Its molecular formula is C₁₅H₁₂BrFN₂O₂S, with an average molecular mass of 383.235 g/mol and a monoisotopic mass of 381.978689 g/mol . Notably, the 2-fluorobenzyl substitution distinguishes it from analogs with alternative fluorobenzyl positional isomers (e.g., 3-fluorobenzyl) .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN2O2S/c16-13-6-5-12(21-13)14(20)19-8-7-18-15(19)22-9-10-3-1-2-4-11(10)17/h1-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQYFTLTAMARGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule with a complex structure that incorporates a furan ring, an imidazole moiety, and a thioether functional group. Its molecular formula is with a molecular weight of 383.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anti-inflammatory properties.

Structure and Properties

The structural features of the compound can be summarized as follows:

| Feature | Description |

|---|---|

| IUPAC Name | (5-bromofuran-2-yl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Molecular Formula | C15H12BrFN2O2S |

| Molecular Weight | 383.24 g/mol |

| Purity | Typically 95% |

Antibacterial Activity

Recent studies have indicated that compounds containing furan and imidazole rings exhibit significant antibacterial properties. For instance, similar compounds have shown moderate to good activity against various bacterial strains. The presence of the thioether group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with bacterial targets.

Anti-inflammatory Properties

Research has demonstrated that imidazole derivatives possess anti-inflammatory effects. The compound's structure suggests potential inhibition of inflammatory pathways, possibly through modulation of cytokine production or inhibition of cyclooxygenase enzymes. Preliminary in vitro studies indicate that related compounds can effectively reduce pro-inflammatory markers in cell cultures .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Mechanisms : It may inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several imidazole derivatives, including compounds structurally similar to (5-bromofuran-2-yl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone. The results indicated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.

Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of various furan-containing compounds was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Compounds similar to the target molecule were found to decrease nitric oxide production significantly, suggesting a potent anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs include compounds with variations in the fluorobenzyl substituent’s position or substitutions in the heterocyclic core. A closely related analog, (5-bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, differs solely in the fluorine position on the benzyl group (3- vs. 2-substitution) .

| Property | Target Compound (2-Fluorobenzyl) | Analog (3-Fluorobenzyl) |

|---|---|---|

| Molecular Formula | C₁₅H₁₂BrFN₂O₂S | C₁₅H₁₂BrFN₂O₂S |

| Average Mass (g/mol) | 383.235 | 383.235 |

| Monoisotopic Mass (g/mol) | 381.978689 | 381.978689 |

| Fluorine Position | 2-fluorobenzyl | 3-fluorobenzyl |

| ChemSpider ID | Not explicitly provided | 2809098 |

Impact of Fluorine Position

This may influence binding interactions in biological systems or catalytic processes . The 3-fluorobenzyl substitution provides para-directing electronic effects, which could enhance resonance stabilization of the thioether group.

Solubility and Stability :

- Ortho-substituted fluorobenzyl groups (as in the target compound) are generally less soluble in polar solvents due to increased molecular planarity and π-π stacking interactions. In contrast, meta-substituted derivatives (e.g., 3-fluorobenzyl) may exhibit improved solubility in aqueous media .

- Steric crowding in the target compound could reduce hydrolytic stability of the thioether linkage compared to the 3-fluorobenzyl analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.